Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A 2,4-dimethoxybenzylidene substituent at position 2, contributing electron-donating methoxy groups that influence electronic properties and π-π stacking interactions .
- A benzyl carboxylate at position 6, offering steric bulk and modulating solubility .
This compound shares structural motifs with bioactive thiazolo[3,2-a]pyrimidines, which are known for antimicrobial, anti-inflammatory, and antitumor activities . Its synthesis typically involves cyclocondensation of thiouracil derivatives with substituted benzaldehydes under acidic conditions .
Properties
CAS No. |
617697-02-6 |
|---|---|
Molecular Formula |
C28H24N2O5S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
benzyl (2E)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H24N2O5S2/c1-17-24(27(32)35-16-18-8-5-4-6-9-18)25(22-10-7-13-36-22)30-26(31)23(37-28(30)29-17)14-19-11-12-20(33-2)15-21(19)34-3/h4-15,25H,16H2,1-3H3/b23-14+ |
InChI Key |
XQUISVCGBOXEJS-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-a]Pyrimidine Synthesis
The thiazolo[3,2-a]pyrimidine scaffold is constructed via a three-component Biginelli condensation. A representative protocol involves reacting thiourea, ethyl acetoacetate, and 4-bromobenzaldehyde in a 1:1:1.5 molar ratio under refluxing ethanol to yield 1,2,3,4-tetrahydropyrimidine-2-thione intermediates . Subsequent cyclization with ethyl chloroacetate at 80–90°C for 6–8 hours forms the thiazolo[3,2-a]pyrimidine core, achieving yields of 78–85% . Critical parameters include stoichiometric control of ethyl chloroacetate and elimination of moisture to prevent hydrolysis side reactions.
Knoevenagel Condensation for Benzylidene Formation
The 2,4-dimethoxybenzylidene moiety is installed via a Knoevenagel condensation between the thiazolo[3,2-a]pyrimidine and 2,4-dimethoxybenzaldehyde. Catalyzed by piperidine in refluxing toluene, this step proceeds via enolate formation at the active methylene group (C-2), followed by dehydration . Optimal conditions require azeotropic removal of water using a Dean-Stark trap, achieving 88–92% yields. The stereochemistry of the benzylidene group (E-configuration) is confirmed by NOESY NMR, showing no coupling between the benzylidene proton and adjacent methyl groups .
Esterification to Install the Benzyl Carboxylate
The final benzyl ester is introduced via two primary routes:
-
Direct Esterification : Reacting the carboxylic acid derivative (obtained by hydrolyzing the ethyl ester with 2N HCl ) with benzyl alcohol using DCC/DMAP in dichloromethane. Yields range from 65–70%, with purity >95% after recrystallization from ethanol .
-
Transesterification : Heating the ethyl ester precursor with excess benzyl alcohol and a catalytic amount of sodium methoxide in toluene under reflux (110°C, 24 hours). This method avoids handling corrosive HCl but requires careful pH control to prevent saponification.
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol . Key characterization data include:
-
¹H NMR : Resonances at δ 7.8–8.1 ppm (benzylidene proton), δ 5.2–5.5 ppm (benzyl CH₂), and δ 2.4–2.6 ppm (methyl group) .
-
IR Spectroscopy : Stretching vibrations at 1705 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C) .
-
Mass Spectrometry : Molecular ion peak at m/z 532.5 [M+H]⁺, consistent with the molecular formula C₂₈H₂₄N₂O₅S₂ .
Comparative Analysis of Synthetic Routes
| Parameter | Biginelli Route | Cross-Coupling Route |
|---|---|---|
| Overall Yield | 58% | 45% |
| Reaction Time | 48 hours | 72 hours |
| Cost Efficiency | Moderate | High |
| Scalability | >100 g | <50 g |
The Biginelli route offers superior scalability, while cross-coupling methods provide better regioselectivity for complex substrates .
Challenges and Optimization Strategies
Common issues include low yields during esterification (due to steric hindrance) and epimerization during Knoevenagel condensation. Solutions involve:
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols.
Scientific Research Applications
Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CN in 11b) reduce electron density, affecting reactivity and intermolecular interactions .
- Methoxy groups (e.g., 2,4-dimethoxy or 2,4,6-trimethoxy) enhance crystallinity and π-π interactions but may reduce solubility .
- Halogenated derivatives (e.g., 2-fluorobenzylidene) exhibit distinct dihedral angles, influencing packing and bioavailability .
Derivatives with Modified Ester Groups
Key Observations :
- Benzyl esters (target compound) offer greater lipophilicity compared to ethyl or methoxyethyl esters, impacting membrane permeability .
- Mannich base modifications (e.g., 9e) introduce secondary amines, enhancing antimicrobial potency .
Crystallographic and Spectroscopic Comparisons
Biological Activity
Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 617697-02-6) is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure features a thiazole ring fused with a pyrimidine ring and various substituents that contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₂₄N₂O₅S₂ |
| Molecular Weight | 532.6 g/mol |
| Structure | Chemical Structure |
Biological Activities
-
Antioxidant Activity :
The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress pathways. This activity is crucial for protecting cells from oxidative damage and could have implications in treating oxidative stress-related diseases. -
Cytotoxic Effects :
Research indicates that this compound demonstrates cytotoxic effects against various tumor cell lines. Studies have shown that it can inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy. -
Antimicrobial Activity :
The compound has been evaluated for its antimicrobial properties against several bacterial and fungal strains. It has shown promising results against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents such as fluconazole .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to specific enzymes involved in critical biological pathways, modulating their activity. For instance, it has been shown to inhibit glucosamine-6-phosphate synthase (GlcN-6-P synthase), which is vital for cell wall synthesis in bacteria .
- Binding Affinity : Molecular docking studies have revealed that the compound exhibits strong binding affinity to several biological targets, influencing their function and leading to diverse biological effects .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to known chemotherapeutic agents .
- Antimicrobial Testing : A study conducted using broth microdilution methods showed that this compound had effective antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Bromine substitution on phenyl group | Anticancer activity |
| 5-Amino-thiazolo[4,5-d]pyrimidine | Simple thiazole-pyrimidine structure | Antibacterial properties |
| 6-Acetylthiazolo[3,2-a]pyrimidin | Acetyl group at position 6 | Cytotoxic effects against tumor cells |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions, including condensation of thiosemicarbazides with ketones or aldehydes, followed by cyclization. Key steps include:
- Microwave-assisted synthesis to enhance reaction rates and yields, as demonstrated in similar thiazolo-pyrimidine derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF) under reflux (80–120°C) improve intermediate stability .
- Catalysts : Use of sodium acetate or acetic acid to facilitate cyclization .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures or column chromatography to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- NMR Spectroscopy : - and -NMR identify substituent patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, benzylidene methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (532.6 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) and confirms Z/E isomerism in the benzylidene moiety .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence biological activity?
Structure-activity relationship (SAR) studies reveal:
Q. What strategies resolve contradictions in crystallographic data for thiazolo-pyrimidine derivatives?
- Conformational Analysis : Use SHELX software to model puckered pyrimidine rings (e.g., C5 deviation: 0.224 Å from mean plane) .
- Hydrogen Bonding Networks : Identify bifurcated C–H···O interactions (e.g., chain formation along the c-axis) to validate packing motifs .
- Twinned Data Refinement : Apply SHELXL for high-resolution refinement, especially for Z/E isomer mixtures .
Q. How can molecular docking predict interactions with biological targets like COX-2 or PKCK2?
- Target Preparation : Retrieve crystal structures (e.g., COX-2 PDB: 5KIR) and optimize protonation states at pH 7.4 .
- Ligand Preparation : Assign partial charges using AM1-BCC and minimize energy with MMFF94 .
- Docking Protocols :
- Glide SP : Scores binding affinities (e.g., ΔG = −9.2 kcal/mol for COX-2) .
- Induced Fit : Models conformational changes in the catalytic site .
Q. Key Interaction Metrics :
- Hydrogen bonding with Arg120 (COX-2) and hydrophobic contacts with Leu123 .
- π-Stacking with His160 (PKCK2) .
Q. What mechanistic insights explain its antioxidant and cytotoxic activities?
- ROS Scavenging : Methoxy and thiophene groups donate electrons to neutralize radicals (EC: 12.5 µM in DPPH assay) .
- Apoptosis Induction : Caspase-3/7 activation (2.5-fold increase vs. control) via mitochondrial membrane depolarization .
- Topoisomerase Inhibition : Intercalation into DNA-topo I complexes (K = 0.8 µM) .
Q. How do solvent polarity and pH affect stability in biological assays?
- Stability Profile :
- Degradation Pathways : Acidic conditions (pH < 5) cleave the benzylidene group, while alkaline conditions (pH > 9) hydrolyze the thiazole ring .
Q. What comparative crystallographic trends are observed in related analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
